molecular formula C11H12N4 B7479475 3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B7479475
M. Wt: 200.24 g/mol
InChI Key: WQEQTOXFDXJVII-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazolopyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. This one-pot synthesis is efficient and operationally simple, usually carried out at room temperature . Another method involves microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides, which is eco-friendly and yields the target compound in a short reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the one-pot synthesis and microwave-mediated methods suggests their potential for industrial application. These methods offer good yields and functional group tolerance, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Typical conditions involve mild bases and solvents like tetrahydrofuran (THF) at room temperature .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce tetrahydropyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of kinases such as c-Met and Pim-1, leading to the arrest of the cell cycle in the S phase and induction of apoptosis in cancer cells. This is achieved through the modulation of signaling pathways involving caspase-9, PI3K, AKT, and mTOR .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific triazolopyridine core, which imparts distinct biological activities, particularly its dual kinase inhibition properties. This makes it a promising candidate for the development of targeted anticancer therapies .

Properties

IUPAC Name

3-pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9/h3-4,6,8H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEQTOXFDXJVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3=CN=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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